molecular formula C12H19NO2 B13535728 2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine

2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B13535728
M. Wt: 209.28 g/mol
InChI Key: SSQKEPSVOXKSJN-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine is an organic compound with a complex structure It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an amine group attached to a methylated propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine typically involves several steps. One common method starts with the preparation of 3,5-dimethoxybenzaldehyde, which is then subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol. This intermediate is then converted to the amine through reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one: This compound shares a similar phenyl ring structure with methoxy substitutions.

    4-Hydroxy-3,5-dimethoxybenzaldehyde: Another compound with similar methoxy group substitutions on the phenyl ring.

Uniqueness

2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of methoxy groups and amine functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H19NO2/c1-12(2,8-13)9-5-10(14-3)7-11(6-9)15-4/h5-7H,8,13H2,1-4H3

InChI Key

SSQKEPSVOXKSJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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